Product packaging for 16-Hydroxy Capsaicin-d3(Cat. No.:)

16-Hydroxy Capsaicin-d3

Cat. No.: B12421780
M. Wt: 324.4 g/mol
InChI Key: OGBQQOBPAFILCJ-WQEAERHDSA-N
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Description

16-Hydroxy Capsaicin-d3 is a useful research compound. Its molecular formula is C18H27NO4 and its molecular weight is 324.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H27NO4 B12421780 16-Hydroxy Capsaicin-d3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H27NO4

Molecular Weight

324.4 g/mol

IUPAC Name

(E)-8-hydroxy-N-[[4-hydroxy-3-(trideuteriomethoxy)phenyl]methyl]-8-methylnon-6-enamide

InChI

InChI=1S/C18H27NO4/c1-18(2,22)11-7-5-4-6-8-17(21)19-13-14-9-10-15(20)16(12-14)23-3/h7,9-12,20,22H,4-6,8,13H2,1-3H3,(H,19,21)/b11-7+/i3D3

InChI Key

OGBQQOBPAFILCJ-WQEAERHDSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=CC(=C1)CNC(=O)CCCC/C=C/C(C)(C)O)O

Canonical SMILES

CC(C)(C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC)O

Origin of Product

United States

Synthesis and Isotopic Labeling Methodologies for 16 Hydroxy Capsaicin D3

Strategies for Deuterium (B1214612) Incorporation into Capsaicinoid Structures

Introducing deuterium into the capsaicinoid framework can be accomplished through various techniques, each offering different levels of specificity and efficiency. These methods range from incorporating labeled building blocks to direct catalytic exchange on the final molecule or its intermediates.

A common and effective strategy for isotopic labeling involves the synthesis of deuterated precursors which are then incorporated into the final capsaicinoid structure. This approach ensures the precise location of the deuterium atoms.

Key deuterated precursors for capsaicinoid synthesis often focus on the vanillylamine (B75263) moiety. Studies have demonstrated the synthesis of stable isotope-labeled vanillin (B372448), which serves as a versatile starting material. nih.govoup.comtandfonline.comsigmaaldrich.com For instance, [1’-(13)C][5-2H]-Vanillin has been prepared through the condensation of guaiacol (B22219) with [13C]-chloroform followed by a D₂O treatment. nih.govoup.comtandfonline.comsigmaaldrich.com This labeled vanillin can then be converted into other essential precursors like deuterated vanillylamine. nih.gov

A well-documented method involves the synthesis of deuterated vanillylamine hydrochloride. researchgate.net This can be achieved by using deuterated reagents during the synthesis of the vanillin ring system. For example, using sodium methoxide-d3 can introduce a deuterated methoxy (B1213986) group (-OCD₃) onto the aromatic ring, a common site for labeling in capsaicin-d3 (B12313000) analogues. researchgate.netcaymanchem.com This labeled vanillylamine can then be condensed with the appropriate fatty acid side-chain to yield the final deuterated capsaicinoid. nih.govresearchgate.net Tracer experiments in Capsicum fruits have utilized such stable isotopically labeled precursors to elucidate biosynthetic pathways. nih.gov

Catalytic deuteration offers a powerful alternative for introducing deuterium into organic molecules, sometimes with high site-selectivity. These methods typically involve a metal catalyst that facilitates a hydrogen-deuterium (H/D) exchange reaction using a deuterium source like D₂O.

Several catalytic systems have been developed that could be applied to capsaicinoid structures:

Palladium-Catalyzed H/D Exchange : Palladium catalysts, particularly when used with specific ligands, can enable the deuteration of C-H bonds. thieme-connect.de Late-stage C–H deuteration protocols have been developed for various organic compounds, which could potentially be adapted for the capsaicin (B1668287) structure. thieme-connect.de

Copper-Catalyzed Deacylative Deuteration : This method uses a copper catalyst to achieve site-specific deuteration at aliphatic positions by employing a ketone as a traceless activating group. nih.gov This could be a strategy for deuterating the alkyl side chain of capsaicinoids.

Cobalt-Catalyzed Semi-Deuteration : Electrochemical cobalt-catalyzed reactions have been shown to be effective for the semi-deuteration of alkynes to produce deuterated Z-alkenes, with capsaicin being mentioned as a potential application for creating labeled analogs. researchgate.net

These catalytic methods offer pathways to deuterated compounds that may be difficult to access through precursor-based synthesis, although achieving the precise regioselectivity required for a specific analogue like 16-Hydroxy Capsaicin-d3 can be challenging and may require significant optimization. nih.gov

The synthesis of this compound specifically requires a regioselective approach that combines deuteration with hydroxylation. While no single published procedure details this exact synthesis, a plausible route can be constructed from existing methodologies.

The most direct strategy would involve the coupling of a deuterated vanillylamine precursor with a pre-hydroxylated fatty acid side-chain. The deuteration is typically targeted at the methoxy group of the vanillylamine, creating vanillylamine-d3 (-OCD₃). caymanchem.com

The synthesis would proceed as follows:

Preparation of Deuterated Vanillylamine : Synthesize vanillylamine with a deuterated methoxy group as described in section 1.1.1. researchgate.netcaymanchem.com

Synthesis of the 16-Hydroxy Side-Chain : The (E)-8-methyl-16-hydroxynon-6-enoic acid moiety would be synthesized separately. This involves creating the hydroxylated version of the standard capsaicin fatty acid side-chain.

Amide Coupling : The deuterated vanillylamine is then condensed with the 16-hydroxy-fatty acid (or its activated form, like an acid chloride) to form the final product, this compound. tandfonline.comimperial.ac.ukchemicalbook.com

This modular approach allows for precise control over both the site of deuteration and the position of the hydroxyl group.

Methodologies for the Synthesis of 16-Hydroxylated Capsaicinoids

The introduction of a hydroxyl group at the 16-position of the capsaicin molecule is a key metabolic step that can be replicated through both chemical and enzymatic synthesis.

Chemical synthesis provides a robust and scalable method for producing specific capsaicin metabolites like 16-Hydroxycapsaicin. A practical synthesis for 16-Hydroxycapsaicin, along with 17-hydroxycapsaicin and 16,17-dehydrocapsaicin, has been reported. acs.org The general approach for synthesizing capsaicinoids involves the condensation of vanillylamine with the corresponding fatty acid chloride. tandfonline.comchemicalbook.com

For 16-Hydroxycapsaicin, the synthesis requires the preparation of the specifically hydroxylated fatty acid side-chain, (E)-8-methyl-16-hydroxynon-6-enoic acid. This can be accomplished through multi-step organic synthesis, potentially involving protection and deprotection of the hydroxyl group to ensure the reaction's success. Once the hydroxylated side-chain is prepared, it is activated (e.g., converted to an acid chloride) and reacted with vanillylamine to form the final amide bond, yielding 16-Hydroxycapsaicin. tandfonline.com

General Steps in Chemical Synthesis of Hydroxylated Capsaicinoids
StepDescriptionKey Reagents/ConditionsReference
1Synthesis of the Fatty Acid MoietyMulti-step synthesis to create the specific alkyl chain with required hydroxylation and stereochemistry. May involve Wittig reactions. tandfonline.com
2Activation of the Fatty AcidConversion of the carboxylic acid to a more reactive species, such as an acid chloride.SOCl₂ tandfonline.com
3Amide CouplingCondensation reaction between the activated fatty acid and vanillylamine (or a deuterated analog).Vanillylamine, ether tandfonline.comchemicalbook.com
4PurificationChromatography and/or recrystallization to isolate the pure product.Silica gel chromatography tandfonline.com

Enzymatic methods offer high regioselectivity and stereoselectivity under mild reaction conditions, making them an attractive alternative to chemical synthesis. chemicalbook.comnih.gov

Cytochrome P450 Enzymes: The hydroxylation of capsaicin in biological systems is primarily carried out by cytochrome P450 (P450) enzymes. nih.govnih.govnih.gov In vitro studies using human liver microsomes and recombinant P450 enzymes have shown that these biocatalysts can produce various hydroxylated and dehydrogenated metabolites. nih.govnih.gov Specifically, ω- and ω-1 hydroxylation of the alkyl side chain are known P450-mediated reactions. nih.govnih.gov Research has identified that different P450 isozymes have distinct selectivities:

CYP3A4 preferentially catalyzes ω-1-hydroxylation. nih.gov

CYP2E1 tends to catalyze ω-hydroxylation. nih.gov

A self-sufficient P450 from Aspergillus fumigatus (CYP505X) has been shown to hydroxylate capsaicin at position C8. researchgate.net

These enzymatic systems can be harnessed in whole-cell or isolated enzyme bioreactors to produce specific hydroxylated capsaicinoids.

Plant Cell Cultures: Cultured plant cells can also be used as biocatalysts. Suspension cultures of Phytolacca americana have been shown to biotransform capsaicin into several products, including 15-hydroxycapsaicin, demonstrating the regioselective hydroxylating capability of plant-based enzyme systems. nih.gov

Lipases: While typically used for forming the amide bond in capsaicinoid synthesis, lipases can also be employed to create a variety of analogs. nih.govresearchgate.net Lipase-catalyzed amidation reactions between vanillylamine and various fatty acids are well-established, and this method could be adapted to use pre-hydroxylated fatty acids to synthesize hydroxylated capsaicinoids. chemicalbook.comresearchgate.net

Enzymatic Approaches for Capsaicinoid Modification
Enzyme TypeReactionExample Product(s)Reference
Cytochrome P450 (e.g., CYP3A4)Alkyl chain hydroxylationω-1-Hydroxycapsaicin nih.gov
Cytochrome P450 (e.g., CYP2E1)Alkyl chain hydroxylationω-Hydroxycapsaicin nih.gov
Plant Cell Enzymes (P. americana)Regioselective hydroxylation15-Hydroxycapsaicin nih.gov
Lipase (e.g., from Candida antarctica)Amide synthesisCapsaicin analogs nih.govresearchgate.net

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions is a pivotal step in the synthesis of this compound to maximize the product yield and ensure high purity. This process involves systematically adjusting various parameters, including temperature, pressure, solvents, and catalysts.

A common approach is the One-Factor-At-a-Time (OFAT) method, where one parameter is varied while others are kept constant to determine its optimal value. acs.org For instance, in the synthesis of capsaicin precursors, reaction conditions are fine-tuned to achieve high conversion rates. The hydrogenation of vanillin oxime to vanillylamine, a key intermediate, demonstrates this process. acs.org Optimization experiments have shown that parameters such as temperature and hydrogen pressure significantly influence product ratios. acs.org

Enzymatic synthesis offers an alternative route that often provides high yield and purity under mild conditions. Lipase-catalyzed reactions, for example, are noted for their high conversion rates, the absence of byproducts, and high regioselectivity, which simplifies product purification. nih.gov

For specific steps in the synthesis of deuterated capsaicin analogs, reaction conditions are carefully selected. The use of polar aprotic solvents like dimethylformamide (DMF) or nitrile solvents such as acetonitrile (B52724) is common. google.com Temperatures for these reactions can range from -20°C to the boiling point of the solvent, with many steps proceeding efficiently at ambient temperature or slightly elevated temperatures around 60°C. google.com

Table 1: Example of Reaction Condition Optimization for a Capsaicin Precursor This table illustrates the optimization of the hydrogenation of vanillin oxime, a precursor to the vanillylamine moiety of capsaicin, based on findings from flow chemistry synthesis. acs.org

Parameter Condition Outcome/Observation
Catalyst Raney NiFound to be effective for the hydrogenation reaction.
Solvent 1 M MeOH/NH₃Provided good solubility for reagents and selectivity.
H₂ Pressure Varied (1-70 bar)Increasing pressure beyond 1 bar did not significantly improve the product ratio. Optimal pressure was found to be 1 bar.
Temperature VariedThe optimal temperature was determined to be 120°C for this specific flow system.
Flow Rate 1.56 mL/minDetermined as the optimal rate for the reaction conditions.

Isolation and Purification Techniques for Labeled and Hydroxylated Analogs

Following synthesis, a robust purification strategy is essential to isolate this compound from unreacted starting materials, byproducts, and other impurities. The structural similarity among capsaicinoids necessitates advanced separation and analytical techniques.

Chromatographic Separation Methods (e.g., HPLC, preparative LC)

Chromatography is the cornerstone of purification for capsaicinoid analogs. High-Performance Liquid Chromatography (HPLC) is the most widely used method for both analytical quantification and preparative isolation. nih.gov

Reversed-phase HPLC is a standard technique, but the close structural similarity of capsaicinoids can lead to challenges such as co-elution, where multiple compounds exit the column at the same time. acs.org To overcome this, ultra-high performance liquid chromatography (UHP-HPLC) offers superior resolution. acs.org The use of specialized columns, such as phenyl-hexyl columns, has been shown to successfully separate complex mixtures of capsinoids that are difficult to resolve with traditional C18 columns. acs.org For obtaining larger quantities of the pure compound for use as a reference standard, preparative LC is employed, scaling up the principles of analytical HPLC.

Advanced Spectroscopic Characterization (e.g., high-resolution MS, advanced NMR)

Once isolated, the identity and purity of this compound must be unequivocally confirmed. This is accomplished through a combination of high-resolution mass spectrometry and advanced nuclear magnetic resonance spectroscopy.

High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the exact mass of the molecule with high precision. This confirms the elemental composition, verifying the presence of the additional oxygen atom (from hydroxylation) and the three deuterium atoms in place of hydrogen atoms. It serves as a primary check for a successful synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for the definitive structural elucidation of capsaicinoid metabolites. biorxiv.org While MS can confirm the mass, NMR provides detailed information about the chemical environment of each atom in the molecule. It is used to confirm the specific location of the hydroxyl group on the C-16 position of the fatty acid chain and to verify that the deuterium atoms are located on the methoxy group of the vanillyl ring. Given the strong structural homology among capsaicinoids, NMR data is crucial for unambiguous structure confirmation. biorxiv.org

Table 2: Spectroscopic Techniques for Characterization

Technique Purpose Information Gained for this compound
High-Resolution Mass Spectrometry (HRMS) To confirm molecular formula Provides the exact mass, confirming the composition of C₁₈H₂₄D₃NO₄. pharmaffiliates.com

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To determine molecular structure | Confirms the position of the hydroxyl group at C-16 and the location of the deuterium atoms on the methoxy group. Verifies the stereochemistry of the double bond. biorxiv.org |

Stereoselectivity and Regioselectivity in the Synthesis of Capsaicinoid Metabolites

Achieving the correct molecular architecture is a significant challenge in the synthesis of capsaicinoid metabolites. This involves controlling both the specific position of chemical modifications (regioselectivity) and the three-dimensional arrangement of atoms (stereoselectivity).

Regioselectivity: This refers to the control over where a chemical reaction occurs on a molecule. In the synthesis of this compound, regioselectivity is critical for two key transformations:

Hydroxylation: The reaction must selectively introduce the hydroxyl (-OH) group at the 16th position of the acyl chain.

Isotopic Labeling: The synthesis of the vanillylamine precursor must ensure that the deuterium atoms are exclusively incorporated into the methoxy group. This is often achieved by starting with a pre-labeled molecule like [1’-(13)C][5-(2)H]-Vanillin or a similar deuterated precursor. nih.govresearchgate.net

Enzymatic reactions are often favored for their inherent high regioselectivity, providing a cleaner product profile compared to some chemical methods. nih.gov

Stereoselectivity: This relates to controlling the spatial orientation of atoms. For capsaicin and its analogs, a key stereochemical feature is the configuration of the double bond in the fatty acid chain, which is naturally in the trans or (E)-configuration. Synthetic strategies must be designed to produce this specific isomer to match the natural compound's geometry.

Biosynthesis and Biotransformation Pathways of Capsaicinoids

Primary Biosynthetic Routes of Capsaicin (B1668287) Precursors in Plants

The initial stages of capsaicinoid biosynthesis are dedicated to the production of its two key precursors: vanillylamine (B75263) and a branched-chain fatty acid. These precursors are synthesized through distinct and well-characterized metabolic pathways within the plant cells.

The phenylpropanoid pathway is responsible for generating the vanillylamine moiety of capsaicinoids. This pathway commences with the amino acid phenylalanine. A series of enzymatic reactions, catalyzed by enzymes such as phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and caffeic acid O-methyltransferase (COMT), transforms phenylalanine into vanillylamine. This part of the biosynthetic process provides the aromatic ring and the amine group that are characteristic of the vanillylamine portion of the capsaicinoid molecule.

Concurrently, the branched-chain fatty acid pathway synthesizes the acyl group that will be joined with vanillylamine. This pathway typically utilizes the amino acids valine or leucine (B10760876) as starting materials. Through a series of enzymatic steps, these amino acids are converted into various branched-chain fatty acids, such as 8-methyl-6-nonenoic acid. The specific fatty acid produced determines the type of capsaicinoid that will be formed.

Key Enzymes in Capsaicin Precursor Biosynthesis

PathwayEnzymeFunction
Phenylpropanoid PathwayPhenylalanine ammonia-lyase (PAL)Catalyzes the initial step in the pathway, converting phenylalanine to cinnamic acid.
Cinnamate-4-hydroxylase (C4H)Hydroxylates cinnamic acid to form p-coumaric acid.
Caffeic acid O-methyltransferase (COMT)Involved in the methylation steps leading to the formation of the vanillyl group.
Branched-Chain Fatty Acid PathwayBranched-chain amino acid aminotransferase (BCAT)Initiates the conversion of branched-chain amino acids (valine, leucine) into their corresponding α-keto acids.

Enzymatic Hydroxylation Mechanisms in Capsaicinoid Metabolism

Once capsaicin is formed, it can undergo further metabolic transformations, including hydroxylation. This process is a key step in the biotransformation and detoxification of capsaicinoids in various organisms, including mammals. The introduction of a hydroxyl group, as seen in 16-Hydroxy Capsaicin, alters the compound's properties.

The enzymatic hydroxylation of the capsaicin molecule is primarily carried out by a superfamily of enzymes known as cytochrome P450s (CYPs). These enzymes are heme-containing monooxygenases that play a crucial role in the metabolism of a wide variety of endogenous and exogenous compounds. In the context of capsaicin metabolism, cytochrome P450 enzymes catalyze the insertion of an oxygen atom into the alkyl side chain of the capsaicin molecule, leading to the formation of hydroxylated metabolites.

Research has identified several human cytochrome P450 isozymes that are capable of metabolizing capsaicin. These include CYP1A1, CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4. These enzymes exhibit different efficiencies and regioselectivities in the hydroxylation of capsaicin.

Among the various cytochrome P450 enzymes, specific isozymes have been identified as being particularly important in the hydroxylation of capsaicin's alkyl side chain. Studies using human liver microsomes and recombinant P450 enzymes have shown that CYP2C9 is a significant contributor to the formation of certain capsaicin metabolites.

Furthermore, investigations into the metabolism of capsaicin have led to the identification of three major metabolites: 16-hydroxycapsaicin, 17-hydroxycapsaicin, and 16,17-dihydrocapsaicin. The formation of these hydroxylated derivatives is a direct result of the activity of specific hydroxylases.

The various cytochrome P450 isozymes that metabolize capsaicin display distinct substrate specificities and regioselectivity. This means that different enzymes preferentially hydroxylate different positions on the capsaicin molecule.

For instance, studies have demonstrated that CYP2E1 preferentially catalyzes ω-hydroxylation (hydroxylation at the terminal carbon of the alkyl chain), while CYP3A4 favors ω-1-hydroxylation (hydroxylation at the carbon adjacent to the terminal carbon). This regioselectivity is a key determinant of the specific hydroxylated capsaicin metabolites that are produced. The formation of 16-Hydroxy Capsaicin is a result of this regioselective enzymatic activity, likely at the ω-1 position of the 8-methyl-6-nonenoyl side chain.

Cytochrome P450 Isozymes in Capsaicin Hydroxylation

EnzymeRegioselectivityPrimary Metabolite(s)
CYP2E1Preferentially catalyzes ω-hydroxylation.ω-hydroxycapsaicin
CYP3A4Favors ω-1-hydroxylation.ω-1-hydroxycapsaicin (e.g., 16-Hydroxy Capsaicin)
CYP2C9Contributes significantly to the overall metabolism of capsaicin.Various hydroxylated and other metabolites.

Role of 16-Hydroxy Capsaicin as an Intermediate or Terminal Metabolite in Biosystems

Capsaicin, the primary pungent compound in chili peppers, undergoes extensive metabolism primarily in the liver following ingestion. rsc.orgnih.gov A key step in its biotransformation is the hydroxylation of the alkyl side chain, leading to the formation of several metabolites. Among these, 16-Hydroxy Capsaicin emerges as a major intermediate metabolite. researchgate.netnih.gov

Hepatic enzymes, particularly from the cytochrome P450 (CYP450) family, are responsible for catalyzing this reaction. nih.govresearchgate.net Studies have shown that after administration, capsaicin is converted to metabolites including 16-hydroxycapsaicin, 17-hydroxycapsaicin, and 16,17-dehydrocapsaicin. rsc.orgresearchgate.netresearchgate.net The formation of 16-Hydroxy Capsaicin is a significant pathway, indicating its role as a crucial intermediate in the metabolic cascade of capsaicin. nih.govmdpi.com These hydroxylated metabolites are generally considered to have no pharmacological activity and are primed for further conjugation and subsequent elimination from the body, primarily through the renal pathway in urine. rsc.org This positions 16-Hydroxy Capsaicin not as a terminal metabolite, but as a pivotal substrate for subsequent phase II metabolic reactions.

Metabolic Fate and Pharmacokinetic Profiling of Capsaicinoid Metabolites in Preclinical Models

The metabolic fate and pharmacokinetic profile of capsaicin and its metabolites, including 16-Hydroxy Capsaicin, have been investigated in various preclinical models to understand their absorption, distribution, metabolism, and excretion (ADME) properties.

In vitro models are crucial for predicting the metabolic stability of a compound. nuvisan.com For capsaicin, studies using liver microsomes and S9 fractions from different species, including humans, rats, and dogs, have provided significant insights into its hepatic metabolism. nih.govresearchgate.net

Research has demonstrated that capsaicin is rapidly metabolized in both rat and human liver microsomes. nih.gov In these in vitro systems, 16-Hydroxy Capsaicin is consistently identified as one of the most abundant primary metabolites, alongside 17-hydroxycapsaicin and 16,17-dehydrocapsaicin. nih.govresearchgate.netnih.gov The rapid conversion of capsaicin in these assays indicates a high hepatic clearance. The metabolism is catalyzed by various CYP450 enzymes. nih.govresearchgate.net These findings underscore the importance of the liver in the first-pass metabolism of capsaicin and establish the primary metabolites formed. nih.gov

In Vitro SystemSpeciesMajor Metabolites IdentifiedReference
Liver MicrosomesHuman, Rat, Dog16-Hydroxycapsaicin, 17-Hydroxycapsaicin, 16,17-Dehydrocapsaicin nih.govresearchgate.net
S9 FractionsHuman, Rat, Dog16-Hydroxycapsaicin, 17-Hydroxycapsaicin, 16,17-Dehydrocapsaicin, Vanillylamine, Vanillin (B372448) (rat) nih.govresearchgate.net
Hepatocytes-(Data not available in provided sources)-

In vivo studies in animal models provide a more comprehensive understanding of the metabolic profile of capsaicinoids in a complete biological system. Following oral administration in rats, capsaicin is extensively metabolized. mdpi.com The liver, lungs, and kidneys show the highest concentrations of capsaicin shortly after ingestion. nih.gov

Metabolomic studies in C57BL/6 mice have shown that capsaicin administration leads to significant changes in plasma and skin metabolic profiles, indicating widespread physiological effects. nih.govdovepress.com Pharmacokinetic studies in rats have shown that after oral administration, capsaicin is rapidly absorbed and metabolized, with a detectable plasma presence for a limited time. mdpi.com The metabolites, including hydroxylated forms like 16-Hydroxy Capsaicin, are then eliminated. The rapid metabolism observed in vivo corresponds with the findings from in vitro studies, confirming the significant first-pass effect in the liver. nih.govmdpi.com

Animal ModelAdministration RouteKey FindingsReference
RatOral GavageHighest capsaicin levels in liver, lungs, and kidney at 2 hours post-administration. nih.gov
RatOralRapid metabolism with a plasma half-life of approximately 25 minutes. mdpi.com
C57BL/6 Mice-Capsaicin induces apparent changes in plasma and skin metabolic profiles. nih.govdovepress.com

16-Hydroxy Capsaicin-d3 (B12313000) is a deuterated (heavy isotope-labeled) version of 16-Hydroxy Capsaicin. In metabolic studies, deuterated compounds are often used as internal standards for quantification, but their metabolic pathways are identical to their non-deuterated counterparts.

Following its formation via Phase I oxidation, 16-Hydroxy Capsaicin, as a phenolic compound with an added hydroxyl group, is a prime substrate for Phase II conjugation reactions. These reactions increase the water solubility of the metabolite, facilitating its excretion. The primary Phase II pathways for phenolic compounds are glucuronidation and sulfation. nih.gov

Glucuronidation: This process involves the attachment of glucuronic acid to the hydroxyl groups of 16-Hydroxy Capsaicin, catalyzed by UDP-glucuronosyltransferases (UGTs). This is a common pathway for the detoxification and elimination of xenobiotics. researchgate.net

Sulfation: This pathway involves the transfer of a sulfonate group to the hydroxyl moieties of the metabolite, a reaction mediated by sulfotransferases (SULTs). researchgate.netnih.gov Recent studies have highlighted that sulfonation of capsaicin itself is a significant metabolic route. nih.gov It is therefore highly probable that its hydroxylated metabolite, 16-Hydroxy Capsaicin, also undergoes sulfation as a key step in its biotransformation and subsequent elimination.

These conjugation reactions represent the terminal steps in the metabolism of capsaicin, converting the intermediate metabolite 16-Hydroxy Capsaicin into highly polar conjugates that can be efficiently excreted from the body.

Advanced Analytical Methodologies and Applications in Research

Development of Quantitative Analytical Methods for Capsaicinoids and Their Metabolites

The accurate measurement of capsaicinoids and their metabolic byproducts from various samples requires highly sensitive and selective analytical techniques. Over the years, methods have evolved from less specific techniques to sophisticated hyphenated mass spectrometry approaches.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a primary technique for the quantification of capsaicinoids and their metabolites due to its high sensitivity and specificity. nih.govnih.govresearchgate.net The development of a typical LC-MS/MS method involves optimizing several key parameters to achieve reliable separation and detection.

Researchers commonly use reverse-phase chromatography, with C18 columns being a frequent choice for separating capsaicinoids. nih.govnih.gov The mobile phase often consists of a gradient mixture of acetonitrile (B52724) and water, with an additive like formic acid to facilitate protonation and improve ionization efficiency. nih.govresearchgate.net Detection is typically carried out using an electrospray ionization (ESI) source operating in positive mode, which is well-suited for the chemical nature of capsaicinoids. nih.gov

Tandem mass spectrometry enhances selectivity through Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for each analyte. For instance, the transition for capsaicin (B1668287) is often monitored as m/z 306.1 → 137.0, and for dihydrocapsaicin (B196133) as m/z 308.1 → 137.0. nih.govresearchgate.net This high degree of specificity allows for accurate quantification even in complex sample matrices. nih.gov Metabolites, such as ω-hydroxylated forms of capsaicin, can also be identified and quantified using this approach. nih.gov

Table 1: Typical LC-MS/MS Parameters for Capsaicinoid Analysis

ParameterTypical ConditionPurpose
Chromatography Column Reverse-Phase C18Separates compounds based on hydrophobicity.
Mobile Phase Gradient of Acetonitrile and Water with 0.1% Formic AcidElutes compounds from the column and aids in ionization.
Ionization Source Electrospray Ionization (ESI) in Positive ModeGenerates charged ions from the sample for MS analysis.
Detection Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring specific ion transitions.

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique used for the analysis of capsaicinoids. nih.gov This method is particularly suited for volatile and semi-volatile compounds. However, because capsaicinoids possess polar phenolic groups that reduce their volatility, a derivatization step is typically required prior to analysis. wiley.com

Silylation is a common derivatization technique where reagents like hexamethyldisilazane (B44280) are used to replace the active hydrogen on the phenol (B47542) group with a trimethylsilyl (B98337) (TMS) group, thereby increasing the compound's volatility. wiley.com Following derivatization, the sample is injected into the GC system, where compounds are separated based on their boiling points and interaction with the stationary phase, often a capillary column like the HP-5MS. tandfonline.com The separated compounds then enter the mass spectrometer for ionization and detection. GC-MS has been successfully used to identify and quantify various capsaicinoids in samples ranging from chili powders to plant extracts. nih.govcabidigitallibrary.orgresearchgate.net

Table 2: Common GC-MS Methodological Steps for Capsaicinoid Analysis

StepDescriptionRationale
Extraction Extraction of capsaicinoids from the sample matrix using a solvent like methanol (B129727) or acetonitrile. tandfonline.comcabidigitallibrary.orgTo isolate the target analytes from the bulk sample.
Derivatization Reaction with a silylating agent to increase volatility. wiley.comTo make the non-volatile capsaicinoids suitable for gas chromatography.
Separation Separation on a capillary column (e.g., HP-5MS). tandfonline.comTo separate individual capsaicinoids from each other and from other matrix components.
Detection Mass spectrometry analysis of the eluting compounds.To identify and quantify the separated capsaicinoids based on their mass spectra.

The accuracy of quantitative assays, particularly in complex biological samples, relies heavily on the use of appropriate internal standards (IS). Deuterated internal standards are considered the "gold standard" in mass spectrometry-based quantification. clearsynth.com These are molecules where one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable isotope of hydrogen. clearsynth.com

A deuterated standard is an ideal IS because it is chemically and physically almost identical to the analyte of interest. clearsynth.com This means it behaves similarly during sample preparation steps (e.g., extraction, derivatization) and has the same chromatographic retention time and ionization efficiency. lcms.cz However, it is easily distinguishable by the mass spectrometer due to its higher mass. By adding a known amount of the deuterated standard to a sample before processing, it can effectively correct for sample loss during preparation and for variations in instrument response. clearsynth.com The use of deuterated standards like capsaicin-d3 (B12313000) and dihydrocapsaicin-d3 has been shown to improve the accuracy and precision of quantitative methods. nih.gov

Utility of 16-Hydroxy Capsaicin-d3 as an Internal Standard in Research Applications

Following the principles of using stable isotope-labeled standards, this compound serves as an ideal internal standard for the quantitative analysis of its non-deuterated counterpart, 16-Hydroxy Capsaicin, a known metabolite of capsaicin. Its utility is most pronounced in complex research applications where accuracy is paramount.

Absolute quantification aims to determine the exact concentration of an analyte in a sample. When analyzing complex biological matrices such as blood, tissue homogenates, or cell lysates, achieving high accuracy and precision is challenging. researchgate.net The use of a stable isotope-labeled internal standard like this compound is a cornerstone of robust absolute quantification strategies.

The methodology involves adding a precise amount of this compound to every sample, calibrator, and quality control standard at the beginning of the sample preparation process. During LC-MS/MS analysis, the instrument measures the peak area responses for both the native analyte (16-Hydroxy Capsaicin) and the deuterated internal standard. A calibration curve is constructed by plotting the ratio of the analyte's peak area to the internal standard's peak area against the known concentrations of the calibrators. The concentration of the analyte in the unknown samples is then calculated from this curve. This ratio-based approach ensures that any variability introduced during the analytical process is normalized, leading to highly reliable and reproducible results. lcms.czresearchgate.net

Table 3: Example Calibration Data for Absolute Quantification

Analyte Conc. (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
1.05,200101,0000.051
5.026,500105,0000.252
25.0130,00099,0001.313
50.0275,000108,0002.546
100.0510,000102,0005.000

Matrix effects are a significant challenge in LC-MS bioanalysis, referring to the alteration of ionization efficiency by co-eluting compounds from the sample matrix. nih.gov These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantitative results. nih.gov Components like phospholipids, salts, and proteins are common sources of matrix effects in biological samples. nih.gov

The most effective way to compensate for these unpredictable effects is by using a stable isotope-labeled internal standard that co-elutes with the analyte. nih.gov Because this compound has virtually the same chemical structure and chromatographic behavior as the native 16-Hydroxy Capsaicin, it experiences the exact same degree of ion suppression or enhancement at the same retention time. clearsynth.comlcms.cz Consequently, while the absolute signal intensity of both the analyte and the internal standard may fluctuate due to matrix effects, the ratio of their peak areas remains constant and accurate. This ensures that the calculated concentration of the analyte is unaffected by the matrix, a critical feature for reliable bioanalytical studies. lcms.cznih.gov

Advantages of Stable Isotope Labeled Standards in Analytical Precision and Accuracy

In quantitative analytical chemistry, the use of stable isotope labeled (SIL) internal standards, such as this compound, is a superior approach for achieving high precision and accuracy. nih.gov Unlike traditional internal standards which may be structurally similar but not identical, SIL standards are chemically indistinguishable from the analyte of interest. nih.gov This near-identical chemical behavior ensures that the SIL standard and the target analyte co-elute in chromatographic systems and experience similar ionization efficiencies and matrix effects in mass spectrometry. ksu.edu.sa

The primary advantage of this approach, known as stable isotope dilution analysis, is the ability to compensate for variations that can occur at multiple stages of a complex analytical workflow. nih.gov These variations may include inconsistencies in sample extraction, derivatization, and injection volume, as well as fluctuations in instrument response. nih.gov By adding a known amount of the SIL standard to the sample at the beginning of the workflow, the ratio of the analyte to the standard can be used for quantification. This ratio remains constant even if sample is lost during preparation, leading to more reproducible and accurate results. nih.gov For instance, in the analysis of capsaicinoids in complex matrices like food or biological samples, matrix components can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. The co-eluting SIL standard experiences the same matrix effects, allowing for effective normalization and a more accurate determination of the analyte's true concentration. ksu.edu.sa

Method Validation for Robust Research Applications

For an analytical method to be considered reliable and suitable for its intended purpose, it must undergo a thorough validation process. This process establishes the performance characteristics of the method and ensures that it consistently produces accurate and precise results. Key parameters evaluated during method validation include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The use of a stable isotope labeled internal standard like this compound is instrumental in achieving the stringent requirements of method validation for capsaicinoid analysis.

Linearity, Accuracy, and Precision Assessments in Research Matrices

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a given range. In the analysis of capsaicinoids, linearity is typically assessed by preparing a series of calibration standards at different concentrations and analyzing them. The use of a constant concentration of this compound as an internal standard helps to ensure a linear response even in the presence of matrix effects. Research studies on capsaicinoid quantification have demonstrated excellent linearity, with correlation coefficients (r²) often exceeding 0.999. ksu.edu.sa

Accuracy refers to the closeness of the measured value to the true value. It is often evaluated through recovery studies, where a known amount of the analyte is spiked into a blank matrix and the percentage of the analyte recovered by the analytical method is calculated. The co-extraction and similar behavior of this compound with the native analyte ensures that any losses during sample preparation are accounted for, leading to high accuracy. Recovery values for capsaicinoid analysis are typically expected to be within a range of 85% to 115%. researchgate.net

Precision is a measure of the repeatability of the analytical method. It is usually expressed as the relative standard deviation (%RSD) of a series of measurements. Precision is assessed at two levels: intra-day precision (repeatability within the same day) and inter-day precision (reproducibility on different days). The use of a stable isotope labeled internal standard significantly improves precision by correcting for minor variations in instrument performance and sample handling. For capsaicinoid analysis, %RSD values for both intra- and inter-day precision are generally expected to be below 15%. ksu.edu.saresearchgate.net

Validation ParameterAnalyteTypical Performance Metric
Linearity (r²)Capsaicin> 0.999
Dihydrocapsaicin> 0.999
Accuracy (% Recovery)Capsaicin89.4% - 90.1%
Dihydrocapsaicin92.4% - 95.2%
Precision (%RSD) - Intra-dayCapsaicin< 5.0%
Dihydrocapsaicin< 9.9%
Precision (%RSD) - Inter-dayCapsaicin< 5.0%
Dihydrocapsaicin< 9.9%

Limit of Detection (LOD) and Limit of Quantification (LOQ) Determinations

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the analytical method, though not necessarily quantified with accuracy and precision. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable accuracy and precision. These parameters are crucial for analyzing samples with very low levels of capsaicinoids. The high sensitivity of modern mass spectrometers, coupled with the use of stable isotope labeled internal standards, allows for very low LOD and LOQ values.

The determination of LOD and LOQ is typically based on the signal-to-noise ratio (S/N), where the LOD is often defined as a S/N of 3:1 and the LOQ as a S/N of 10:1. mdpi.com In the analysis of capsaicinoids, reported LOD and LOQ values can vary depending on the specific analytical method and instrumentation used.

ParameterCapsaicin (µg/mL)Dihydrocapsaicin (µg/mL)
LOD0.002 - 0.09
LOQ0.01 - 0.36

Metabolomic Profiling of Capsaicinoids using Isotopic Standards in Research Studies

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. In the context of capsaicinoid research, metabolomics can provide valuable insights into the biochemical effects and metabolic fate of these compounds. nih.govnih.gov The use of stable isotope labeled standards like this compound is particularly advantageous in metabolomic studies.

By introducing a labeled compound into a biological system, researchers can trace the metabolic pathways of that compound. nih.gov As the labeled compound is metabolized, the isotopic label is incorporated into its various metabolites. These labeled metabolites can then be distinguished from the endogenous, unlabeled metabolites by mass spectrometry, allowing for the unambiguous identification and quantification of the metabolic products of the parent compound. nih.gov This approach, known as stable isotope tracing, can help to elucidate the biotransformation of capsaicinoids and identify novel metabolites.

Furthermore, in quantitative metabolomics, stable isotope labeled standards are used to accurately quantify changes in the levels of specific metabolites in response to a stimulus, such as the administration of a capsaicinoid. By using a suite of labeled internal standards, researchers can correct for analytical variability and obtain a more accurate picture of the metabolic perturbations caused by the compound of interest. nih.gov This can help to identify the metabolic pathways that are modulated by capsaicinoids and provide a deeper understanding of their physiological effects. nih.gov

Lack of Specific Research Data for this compound

A thorough review of available scientific literature reveals a significant gap in research specifically focused on the chemical compound This compound . While extensive data exists for its parent compound, capsaicin, detailed molecular and cellular pharmacology studies on this specific deuterated metabolite are not presently available in the public domain.

Capsaicin is known to be metabolized in the liver, leading to the formation of several metabolites, including hydroxylated forms like 16-hydroxycapsaicin. These metabolic alterations can influence the compound's interaction with its primary target, the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, and its subsequent biological activity. Research on various capsaicinoids has indicated that modifications to the acyl tail, such as hydroxylation, can significantly impact their potency at the TRPV1 receptor.

The "-d3" designation in "this compound" signifies that the molecule has been isotopically labeled with three deuterium atoms. This labeling is a common technique used in metabolic and pharmacokinetic studies to trace the compound's fate within a biological system. While deuteration is not expected to fundamentally alter the compound's pharmacological properties in terms of receptor interaction and signaling pathways, specific experimental data for the deuterated form is necessary for a precise and scientifically accurate characterization.

Consequently, information pertaining to the following specific areas of molecular and cellular pharmacology for this compound is not available:

Receptor Binding and Ligand-Target Interactions: No published studies were identified that determined the binding affinity of this compound with recombinant TRPV1 receptors. Furthermore, specific molecular docking and simulation studies for this compound, as well as the identification of key interacting residues and pharmacophore features, have not been reported.

Intracellular Signaling Pathways Modulation: There is a lack of data from cellular models detailing the calcium dynamics and ion channel activation specifically induced by this compound. Analyses of downstream signaling cascades, such as kinase activation and the generation of second messengers following its application, are also absent from the current scientific literature.

Due to this absence of specific research findings, it is not possible to provide a detailed and evidence-based article on the molecular and cellular pharmacology of this compound according to the requested outline. The available data on capsaicin and general principles of capsaicinoid pharmacology can offer theoretical postulations, but such information would not meet the required standard of scientific accuracy for the specified compound. Further experimental research is required to elucidate the precise pharmacological profile of this compound.

Molecular and Cellular Pharmacology of 16 Hydroxylated Capsaicinoids

Structure-Activity Relationship (SAR) Studies of 16-Hydroxylated Analogs

The structure of capsaicinoids is critical to their biological activity, particularly their interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. Structure-activity relationship (SAR) studies have identified three key regions of the capsaicin (B1668287) molecule: the aromatic A region, the amide B region, and the hydrophobic C region (the alkyl side chain) nih.gov. Modifications to any of these regions can significantly alter the compound's potency and pharmacological profile nih.govnih.gov.

Hydroxylation of the capsaicin molecule, specifically on the alkyl side chain (C region), is a primary metabolic pathway mediated by cytochrome P450 (CYP450) enzymes nih.gov. This biotransformation is considered a detoxification step, as the resulting metabolites exhibit significantly reduced biological activity compared to the parent compound.

Research indicates that chemical modifications to the capsaicinoid structure, including single hydroxylations, can drastically decrease potency at the TRPV1 receptor, in some cases by as much as 100-fold biorxiv.org. Studies on ω-hydroxycapsaicin, a polar metabolite structurally similar to 16-hydroxy capsaicin, found it to be inactive when tested for pungency and antinociceptive effects. This loss of activity suggests that the hydroxylation of the hydrophobic alkyl tail interferes with the necessary interactions within the TRPV1 binding pocket. The parent capsaicin molecule is known to be a highly potent and selective agonist of the TRPV1 channel biorxiv.org. Its metabolites, such as 16-hydroxy capsaicin, have been shown to possess decreased potency at this receptor nih.gov. This reduction in activity at its primary target implies that the selectivity profile is altered, though these metabolites are generally considered pharmacologically inactive.

Table 1: Comparative Receptor Activity of Capsaicin and its 16-Hydroxylated Metabolite

Compound Name Receptor Target Observed Activity Reference
Capsaicin TRPV1 Potent Agonist nih.gov
16-Hydroxy Capsaicin TRPV1 Significantly Reduced / Inactive nih.gov

Note: The activity of 16-Hydroxy Capsaicin is inferred from studies on capsaicin metabolism, which characterize hydroxylation as a detoxification pathway leading to inactive metabolites.

There is no demonstrable scientific literature available that specifically investigates the influence of deuteration on the molecular interactions of 16-Hydroxy Capsaicin-d3 (B12313000). The "-d3" designation indicates that three hydrogen atoms have been replaced by deuterium (B1214612), a stable isotope of hydrogen.

In pharmaceutical research, deuteration is a strategy primarily used to alter the pharmacokinetic profile of a drug medchemexpress.com. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can make it more resistant to enzymatic cleavage. This "kinetic isotope effect" can slow down the rate of metabolism, potentially leading to a longer half-life and increased systemic exposure. However, this modification is not generally expected to significantly alter the fundamental molecular interactions, such as the binding affinity of the molecule to its receptor target. While it would affect the metabolic fate of the compound, specific studies on how deuteration of 16-hydroxy capsaicin impacts receptor binding or activation are not available.

Cellular Uptake, Distribution, and Efflux Mechanisms (in vitro studies)

Specific in vitro studies detailing the cellular uptake, distribution, and efflux mechanisms of 16-hydroxy capsaicin are not extensively documented in the available literature. However, insights can be drawn from the physicochemical properties of the molecule and studies of its parent compound, capsaicin.

Capsaicin is a lipophilic molecule that is understood to reach its intracellular binding site on the TRPV1 receptor by partitioning into and crossing the cell membrane acs.orgnih.gov. Two potential pathways are proposed: one involving direct translocation from the aqueous phase to the binding site, and another where it first enters the lipid bilayer and then accesses the receptor from within the membrane acs.org.

The introduction of a hydroxyl group in 16-hydroxy capsaicin increases the molecule's polarity. This change would be expected to decrease its passive diffusion rate across the lipid bilayer compared to capsaicin. While this would likely alter its uptake and distribution kinetics, potentially leading to lower intracellular concentrations, dedicated in vitro transport studies for this specific metabolite have not been identified.

Enzymatic Inhibition or Activation by 16-Hydroxy Capsaicinoids (e.g., metabolic enzymes)

The interaction of capsaicin and its metabolites with metabolic enzymes, particularly the cytochrome P450 (CYP450) superfamily, is crucial to its pharmacological and toxicological profile. Capsaicin itself has been shown in vitro to act as an inhibitor of several CYP450 enzymes, including CYP2E1, with an apparent inhibition constant (Ki) of 25 µM nih.govnih.gov.

However, the metabolic conversion of capsaicin to its hydroxylated forms appears to negate this inhibitory activity. Research has demonstrated that while capsaicin can irreversibly interact with and inhibit hepatic drug-metabolizing enzymes, its hydroxylated metabolite, ω-hydroxycapsaicin, does not cause such inhibition. This finding strongly suggests that aliphatic hydroxylation is a detoxification pathway that not only inactivates the compound with respect to its TRPV1 activity but also eliminates its potential to interfere with the metabolism of other substances. Therefore, 16-hydroxy capsaicin is not expected to be a significant inhibitor of metabolic enzymes.

Table 2: Comparative Effects on Metabolic Enzyme Activity

Compound Name Enzyme Target(s) Observed Effect Reference
Capsaicin Cytochrome P450 enzymes (e.g., CYP2E1) Inhibition nih.govnih.gov
16-Hydroxy Capsaicin Hepatic drug-metabolizing enzymes No significant inhibition (inferred)

Note: The lack of inhibition by 16-Hydroxy Capsaicin is inferred from direct studies on the analogous metabolite, ω-hydroxycapsaicin.

Isotope Effects and Mechanistic Investigations

Kinetic Isotope Effect (KIE) Studies on Enzymatic Reactions

The study of kinetic isotope effects is a fundamental approach in physical organic chemistry and enzymology to elucidate reaction mechanisms. A KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org The magnitude of the KIE can provide insights into the rate-determining step of a reaction and the nature of the transition state.

The substitution of hydrogen with deuterium (B1214612) can significantly alter the reaction rate, particularly if the C-H bond is broken in the rate-determining step of the reaction. This is because the greater mass of deuterium results in a lower vibrational frequency of the C-D bond compared to the C-H bond, leading to a higher activation energy for bond cleavage. libretexts.org In the context of 16-Hydroxy Capsaicin-d3 (B12313000), the deuterium atoms are located on the methoxy (B1213986) group of the vanilloid ring.

Metabolism of capsaicinoids, including their hydroxylated metabolites, often involves cytochrome P450 enzymes. nih.govmdpi.com These enzymes can catalyze O-demethylation of the vanilloid ring. The breaking of a C-H bond on the methoxy group is a critical step in this process. Therefore, in the case of 16-Hydroxy Capsaicin-d3, a primary kinetic isotope effect would be expected for the O-demethylation reaction. This would manifest as a slower rate of metabolism compared to the non-deuterated counterpart. The study of deuterated analogs of capsaicin (B1668287) has been utilized to probe the reaction mechanisms of P450 enzymes. nih.gov

The observed KIE can be expressed as the ratio of the rate constant for the light isotopologue (kH) to that of the heavy isotopologue (kD):

KIE = kH / kD

A KIE value significantly greater than 1 indicates that the C-H bond is broken in the rate-determining step.

Parameter Description Expected Observation with this compound
Reaction Rate The speed at which the O-demethylation of the vanilloid ring occurs.Slower for this compound compared to its non-deuterated counterpart.
Kinetic Isotope Effect (KIE) The ratio of the reaction rate of the non-deuterated compound to the deuterated compound (kH/kD).A value significantly greater than 1.
Rate-Determining Step The slowest step in the metabolic pathway, which governs the overall rate of reaction.O-demethylation is likely a rate-determining step if a significant KIE is observed.

Metabolic Switching and Isotope Discrimination in Biotransformation

The intentional slowing of one metabolic pathway through isotopic substitution can lead to "metabolic switching," where the substrate is diverted down alternative metabolic routes. In the case of this compound, if O-demethylation is significantly slowed due to the KIE, enzymes may preferentially catalyze other reactions, such as further hydroxylation on the acyl chain or conjugation reactions.

Isotope discrimination refers to the preferential processing of one isotope over another by an enzyme. In the biotransformation of a mixture of deuterated and non-deuterated 16-Hydroxy Capsaicin, the enzyme would likely metabolize the lighter, non-deuterated form at a faster rate, leading to an enrichment of the deuterated form in the remaining substrate pool over time.

Applications of Deuterium Labeling in Mechanistic Enzymology

Deuterium labeling is a powerful technique in mechanistic enzymology. researchgate.netresearchgate.net Beyond KIE studies, this compound can be used to probe the active site of metabolizing enzymes. By analyzing the products of enzymatic reactions and the location of the deuterium label, researchers can gain insights into the orientation of the substrate within the active site and the specific atoms involved in the catalytic mechanism. For example, the capsaicin synthase, an enzyme involved in the final step of capsaicinoid biosynthesis, catalyzes the acylation of vanillylamine (B75263). expasy.org While this is a synthetic rather than a metabolic enzyme for 16-Hydroxy Capsaicin, the principles of using labeled substrates to understand enzyme mechanisms are broadly applicable.

Influence of Deuteration on Molecular Conformation and Dynamics

Molecular dynamics simulations can be employed to study the influence of deuteration on the conformational landscape of this compound. researchgate.net These studies can reveal whether the presence of deuterium in the methoxy group alters the preferred conformations of the molecule, which could potentially impact its interaction with biological targets or metabolizing enzymes. Research has shown that water deuteration can lead to proteins becoming slightly more compact and rigid. nih.gov

Stable Isotope Tracer Studies for Pathway Elucidation

Stable isotope-labeled compounds like this compound are invaluable as tracers for elucidating metabolic pathways. plos.org By administering the labeled compound to an in vitro or in vivo system, researchers can track its fate and identify its downstream metabolites using techniques like liquid chromatography-mass spectrometry (LC-MS). The unique mass of the deuterium-labeled compound allows for its clear differentiation from endogenous molecules.

Future Research Directions and Advanced Preclinical Applications

Discovery of Novel Capsaicinoid Metabolites and Their Research Significance

The landscape of capsaicinoid research is expanding beyond the most abundant compounds like capsaicin (B1668287) and dihydrocapsaicin (B196133). Recent investigations have focused on identifying and characterizing the full spectrum of metabolites produced in biological systems.

Identification of Metabolites: The metabolism of capsaicin, primarily occurring in the liver, is mediated by cytochrome P450 (P450) enzymes. nih.govtandfonline.comnih.gov In vitro studies using human, rat, and dog liver microsomes have identified several major metabolites resulting from alkyl and aromatic hydroxylation, O-demethylation, and dehydrogenation. nih.govnih.govresearchgate.net Among the key metabolites identified are 16-hydroxycapsaicin, 17-hydroxycapsaicin, and 16,17-dehydrocapsaicin. nih.govresearchgate.net The use of deuterated standards, such as 16-Hydroxy Capsaicin-d3 (B12313000), is critical in these studies for accurate quantification via mass spectrometry.

Research Significance: The discovery of these novel metabolites holds significant research value. Chemical modifications by P450 enzymes can alter the biological activity of capsaicinoids, often decreasing their potency at the Transient Receptor Potential Vanilloid 1 (TRPV1), the primary receptor for capsaicin. nih.govnih.govresearchgate.net This metabolic transformation can reduce the pharmacological and toxicological effects associated with TRPV1 stimulation. nih.govnih.gov Furthermore, some metabolic processes can lead to the formation of reactive electrophiles capable of modifying biological macromolecules, which has implications for both detoxification and potential bioactivation pathways. nih.govtandfonline.com Recent studies have successfully isolated previously unreported capsaicinoids, revealing that even slight structural deviations, such as a single hydroxylation on the acyl tail, can reduce potency towards the TRPV1 receptor by more than 100-fold. researchgate.netuliege.benih.govthemoonlight.io This highlights the importance of studying the entire capsaicinoid profile, as even weakly activating or non-activating analogs can modulate the effects of capsaicin. researchgate.netuliege.benih.gov

Table 1: Major Hepatic Metabolites of Capsaicin Identified in In Vitro Studies
MetaboliteMetabolic ReactionBiological System StudiedReference
16-HydroxycapsaicinAlkyl HydroxylationHuman, Rat, Dog Liver Microsomes nih.govresearchgate.net
17-HydroxycapsaicinAlkyl HydroxylationHuman, Rat, Dog Liver Microsomes nih.govresearchgate.net
16,17-DehydrocapsaicinAlkyl DehydrogenationHuman, Rat, Dog Liver Microsomes nih.govresearchgate.net
Vanillylamine (B75263)Amide Bond CleavageRat Liver Microsomes/S9, Human Skin nih.govresearchgate.net

Development of Advanced Preclinical Models for Metabolic and Pharmacological Research

To better understand the complex interactions of capsaicinoids in biological systems, researchers are developing and utilizing a range of advanced preclinical models.

In Vitro Models: The primary tools for studying capsaicinoid metabolism are in vitro systems that replicate physiological conditions. Liver microsomes and S9 fractions from various species, including humans, are widely used to investigate the role of P450 enzymes and phase 2 metabolism. nih.govresearchgate.netdoi.org More complex models, such as cultured hepatocytes and human lung cancer cell lines, allow for the identification of novel metabolites and conjugates under more cellularly relevant conditions. frontiersin.org Additionally, in vitro models of the human gut microbiota are being employed to understand how capsaicin consumption impacts microbial community structure and metabolism, which may be linked to its health benefits. iese.edu

Animal Models: A variety of animal models, predominantly using rats and mice, are essential for studying the systemic pharmacological effects of capsaicinoids. nih.gov These models are used to investigate a wide range of therapeutic areas, including inflammatory pain, neurodegenerative conditions like Alzheimer's and Parkinson's diseases, and metabolic disorders such as obesity. nih.govresearchgate.netnih.gov For instance, studies in rats have been crucial for understanding the role of capsaicin-sensitive nerves in different types of pain. nih.gov Animal models also allow for the examination of how capsaicin affects protein expression in tissues like white adipose tissue, providing molecular insights into its anti-obesity effects. researchgate.net

Integration of Omics Technologies (e.g., metabolomics, proteomics) for Systems-Level Understanding of Capsaicinoid Biology

The advent of "omics" technologies has revolutionized capsaicinoid research, enabling a holistic, systems-level view of their biological impact.

Metabolomics: This technology is central to identifying and quantifying the complete set of small-molecule metabolites, including novel capsaicinoids, in a biological sample. nih.gov Techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are highly effective for analyzing capsaicin and its metabolites in complex samples like chili extracts, blood, and tissues. frontiersin.orgnih.gov Untargeted metabolomics, in particular, has been instrumental in screening chili varieties to discover new capsaicinoids and in analyzing the metabolic profile changes induced by capsaicin in plasma and skin. uliege.bethemoonlight.iodovepress.com

Proteomics: Proteomics allows for the large-scale study of proteins and their functions. In capsaicinoid research, it has been used to identify differentially expressed proteins in response to capsaicin treatment. nih.gov For example, proteomic analysis of colon tissues from capsaicin-treated mice has revealed key pathways involved in inflammation. nih.gov Similarly, studies on white adipose tissue have identified proteins related to lipid metabolism and thermogenesis that are altered by capsaicin, providing a molecular basis for its anti-obesity effects. researchgate.net

Systems Biology: The ultimate goal is to integrate data from genomics, transcriptomics, metabolomics, and proteomics to build comprehensive models of capsaicinoid biology. nih.govnih.govoup.com This systems-level approach allows researchers to connect genetic information to biochemical pathways and physiological outcomes. researchgate.netbohrium.com For example, integrating transcriptome and metabolome data from different pepper cultivars has helped identify structural genes and transcription factors responsible for variations in capsaicin and flavonoid accumulation. nih.gov

Table 2: Application of Omics Technologies in Capsaicinoid Research
Omics TechnologyApplicationKey FindingsReference
MetabolomicsDiscovery of novel capsaicinoids; Analysis of metabolic profiles in plasma and skin.Identified new metabolites and revealed that slight structural changes significantly alter potency. uliege.bedovepress.com
ProteomicsAnalysis of protein expression changes in response to capsaicin.Identified proteins involved in inflammation, lipid metabolism, and thermogenesis. researchgate.netnih.gov
TranscriptomicsAnalysis of gene expression related to biosynthesis pathways.Identified key genes and transcription factors regulating capsaicinoid production. nih.gov

Elucidation of Regulatory Mechanisms Governing Capsaicinoid Biosynthesis and Metabolism

A fundamental area of future research is to fully map the genetic and environmental factors that control the production and breakdown of capsaicinoids.

Biosynthesis Pathways: The core biosynthetic pathways of capsaicinoids are well-established, involving the convergence of the phenylpropanoid pathway (producing vanillylamine) and the branched-chain fatty acid pathway. wikipedia.orgnih.govmdpi.com Key enzymes in these pathways, such as phenylalanine ammonia (B1221849) lyase (PAL), capsaicin synthase (CS), and ketoacyl-ACP synthetase (KAS), have been identified. wikipedia.orgmdpi.com

Transcriptional Regulation: The expression of these biosynthetic genes is tightly controlled by a network of transcription factors. researchgate.net Members of the MYB, WRKY, and bHLH families have been identified as key regulators. nih.govnih.govmdpi.com For example, the transcription factor CaMYB31 has been shown to regulate the expression of multiple structural genes in the capsaicinoid pathway. mdpi.commdpi.comuwaterloo.ca Silencing or overexpressing these regulatory genes can directly impact the accumulation of capsaicinoids in pepper fruit. nih.gov Research is ongoing to identify how these transcription factors interact with each other and with promoter elements of the structural genes to fine-tune capsaicinoid production in response to developmental and environmental cues like light and temperature. mdpi.comresearchgate.netnih.gov

Metabolic Regulation: While much is known about biosynthesis, the regulation of capsaicinoid catabolism is less understood. Cytochrome P450 enzymes are the primary drivers of capsaicin metabolism, but the specific isozymes involved and how their expression is regulated are areas of active investigation. nih.gov Understanding these regulatory mechanisms is crucial for predicting drug interactions and individual variability in response to capsaicinoids.

Q & A

Q. What validated analytical methods are recommended for characterizing 16-Hydroxy Capsaicin-d3 purity and isotopic integrity?

Methodological Answer: Use liquid chromatography-mass spectrometry (LC-MS) with deuterium-specific detection to confirm isotopic labeling and quantify purity. Nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H and 13^{13}C) can resolve structural integrity, particularly for the hydroxyl and deuterated positions. For stability assessments, accelerated degradation studies under varied pH and temperature conditions, analyzed via high-performance liquid chromatography (HPLC), are critical .

Q. How can researchers ensure the chemical stability of this compound during storage and experimental use?

Methodological Answer: Store the compound in inert atmospheres (e.g., argon) at -20°C to minimize deuterium exchange and oxidative degradation. Conduct forced degradation studies (e.g., exposure to light, heat, and humidity) followed by LC-MS analysis to identify degradation products. Stability-indicating assays should be validated per ICH guidelines, with periodic re-testing during long-term studies .

Q. What in vitro models are suitable for preliminary screening of this compound’s TRPV1 agonist activity?

Methodological Answer: Use TRPV1-transfected HEK293 cells or dorsal root ganglion (DRG) neurons to measure calcium influx via fluorescent dyes (e.g., Fluo-4). Compare dose-response curves with non-deuterated capsaicin to assess isotopic effects on potency (EC50_{50}) and efficacy. Include antagonists like capsazepine as controls .

Advanced Research Questions

Q. How do deuterium substitutions in this compound influence its pharmacokinetic profile compared to non-deuterated analogs?

Methodological Answer: Conduct comparative pharmacokinetic studies in rodent models, analyzing plasma/tissue samples via LC-MS/MS. Key parameters include half-life (t1/2t_{1/2}), clearance (CL), and volume of distribution (VdV_d). Deuterium’s kinetic isotope effect (KIE) may reduce metabolic oxidation rates, altering bioavailability. Use compartmental modeling to predict in vivo behavior .

Q. What experimental designs mitigate confounding variables in neuropathic pain models when testing this compound?

Methodological Answer: Employ randomized, blinded studies with positive (e.g., gabapentin) and vehicle controls. Use validated pain models (e.g., chronic constriction injury or diabetic neuropathy in rodents). Stratify animals by baseline pain thresholds and apply mixed-effects models to account for inter-individual variability. Adhere to ARRIVE guidelines for reproducibility .

Q. How should researchers resolve contradictions in efficacy data across studies investigating this compound?

Methodological Answer: Perform meta-analyses of existing datasets, weighting studies by sample size and methodological rigor (e.g., Cochrane Risk of Bias Tool). Explore heterogeneity via subgroup analyses (e.g., dosage ranges, administration routes). Replicate key experiments with standardized protocols and orthogonal assays (e.g., electrophysiology alongside behavioral tests) .

Q. What strategies optimize the synthesis of this compound with high isotopic purity?

Methodological Answer: Use catalytic deuteration (e.g., Pd/C or Rh catalysts) under deuterium gas for site-specific labeling. Purify intermediates via column chromatography (silica gel) and verify deuteration levels using mass spectrometry. Optimize reaction conditions (temperature, solvent) to minimize byproducts .

Research Gaps and Future Directions

  • Long-Term Stability : Few studies address the compound’s stability beyond 12 months under realistic storage conditions.
  • Metabolite Profiling : Deuterated metabolites remain uncharacterized; use high-resolution MS (HRMS) for identification.
  • Species-Specific Effects : Comparative studies in non-rodent models (e.g., primates) are lacking .

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